molecular formula C8H14Cl2N4 B1319281 3-Piperazin-1-ylpyridazine dihydrochloride CAS No. 90434-90-5

3-Piperazin-1-ylpyridazine dihydrochloride

Cat. No.: B1319281
CAS No.: 90434-90-5
M. Wt: 237.13 g/mol
InChI Key: HGGXFAZMLILKDT-UHFFFAOYSA-N
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Description

3-Piperazin-1-ylpyridazine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₄Cl₂N₄ It is a derivative of pyridazine, featuring a piperazine ring attached to the pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperazin-1-ylpyridazine dihydrochloride typically involves the reaction of pyridazine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, solvents like ethanol or methanol, temperatures ranging from 50-80°C.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with varied functional groups attached to the piperazine ring.

Scientific Research Applications

Chemistry: 3-Piperazin-1-ylpyridazine dihydrochloride is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural properties make it a candidate for the design of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-Piperazin-1-ylpyridazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    Piperazine: A simpler structure with similar reactivity but lacking the pyridazine core.

    Pyridazine: The core structure without the piperazine ring, used in various chemical syntheses.

    Piperazine derivatives: Compounds with different substituents on the piperazine ring, offering varied biological activities.

Uniqueness: 3-Piperazin-1-ylpyridazine dihydrochloride is unique due to the combination of the piperazine ring and the pyridazine core. This dual structure provides a versatile platform for chemical modifications and the development of new compounds with diverse applications in research and industry.

Properties

IUPAC Name

3-piperazin-1-ylpyridazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-8(11-10-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGXFAZMLILKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592288
Record name 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-90-5
Record name 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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